

An In-depth Technical Guide to the Spectroscopic Data Analysis of Butopyronoxyl

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Butopyronoxyl**, an insect repellent. The document details expected and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual workflow for the analytical process.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **Butopyronoxyl** (Chemical Formula: C₁₂H₁₈O₄, Molecular Weight: 226.27 g/mol).

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise experimental NMR data for **Butopyronoxyl** is not readily available in public databases. The following tables present predicted ¹H and ¹³C NMR chemical shifts based on the molecular structure. These predictions are derived from established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Butopyronoxyl**



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-a (CH₃)	0.9 - 1.0	Triplet	3H
H-b (-CH ₂ -)	1.3 - 1.5	Sextet	2H
H-c (-CH ₂ -)	1.6 - 1.8	Quintet	2H
H-d (-O-CH ₂ -)	4.1 - 4.3	Triplet	2H
H-e (-CH ₂ -)	2.5 - 2.7	Singlet	2H
H-f (=CH-)	5.8 - 6.0	Singlet	1H
H-g (2 x -CH₃)	1.4 - 1.6	Singlet	6H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Butopyronoxyl**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-a (CH ₃)	13 - 15
C-b (-CH ₂ -)	19 - 21
C-c (-CH ₂ -)	30 - 32
C-d (-O-CH ₂ -)	65 - 67
C-e (-CH ₂ -)	45 - 47
C-f (=CH-)	105 - 107
C-g (2 x -CH₃)	27 - 29
C-h (Quaternary C)	80 - 82
C-i (C=O, Ketone)	195 - 198
C-j (=C-)	170 - 173
C-k (C=O, Ester)	162 - 165

1.2. Infrared (IR) Spectroscopy Data



Specific experimental IR peak assignments for **Butopyronoxyl** are not widely published. However, based on its functional groups, the following characteristic absorption bands are expected.

Table 3: Expected Infrared (IR) Absorption Bands for Butopyronoxyl

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2960 - 2850	C-H (Alkyl)	Stretching
1750 - 1735	C=O (Ester)	Stretching
1680 - 1660	C=O (α,β-unsaturated Ketone)	Stretching
1640 - 1620	C=C (Alkene)	Stretching
1250 - 1000	C-O (Ester, Ether)	Stretching

1.3. Mass Spectrometry (MS) Data

The following data for the electron ionization mass spectrum of **Butopyronoxyl** is derived from the NIST Mass Spectrometry Data Center.[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Butopyronoxyl



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
41	65	C ₃ H ₅ +
43	55	C ₃ H ₇ + or C ₂ H ₃ O+
57	95	C4H9 ⁺
69	100	C5H9 ⁺
85	40	C5H9O ⁺
97	25	C ₆ H ₉ O ⁺
113	30	C ₆ H ₉ O ₂ +
125	80	C7H9O2 ⁺
153	20	[M - C4H9O] ⁺
171	15	[M - C4H9] ⁺
226	5	[M]+ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Butopyronoxyl**.

- 2.1. NMR Spectroscopy Protocol (¹H and ¹³C)
- Sample Preparation:
 - Accurately weigh 5-10 mg of Butopyronoxyl into a clean, dry vial.
 - Add 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is
 of high purity to avoid extraneous signals.
 - Gently agitate the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height should be approximately 4-5 cm.



- Instrument Setup (for a 400 MHz Spectrometer):
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
 - Set the sample temperature, typically to 25 °C (298 K).
- Data Acquisition:
 - ¹H NMR:
 - Acquire a single-pulse experiment.
 - Set the spectral width to approximately 16 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire 16 to 32 scans for good signal-to-noise ratio.
 - 13C NMR:
 - Acquire a proton-decoupled experiment.
 - Set the spectral width to approximately 220 ppm.
 - Use a 45° pulse angle to reduce relaxation times for quaternary carbons.
 - Set the relaxation delay to 2 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing:



- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- 2.2. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol
- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup:
 - Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
 - Select a resolution of 4 cm⁻¹.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place a single drop of liquid Butopyronoxyl onto the center of the ATR crystal.
 - Lower the ATR press arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically perform the background subtraction.
 - Identify and label the wavenumbers of the significant absorption peaks.



- 2.3. Electron Ionization-Mass Spectrometry (EI-MS) Protocol
- Sample Introduction (via Gas Chromatography GC):
 - Prepare a dilute solution of **Butopyronoxyl** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
 - Inject 1 μL of the solution into the GC-MS system.
 - GC Conditions:
 - Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Instrument Setup (Mass Spectrometer):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Acquisition:
 - Acquire data in full scan mode throughout the GC run.
- Data Processing:
 - Identify the chromatographic peak corresponding to **Butopyronoxyl**.

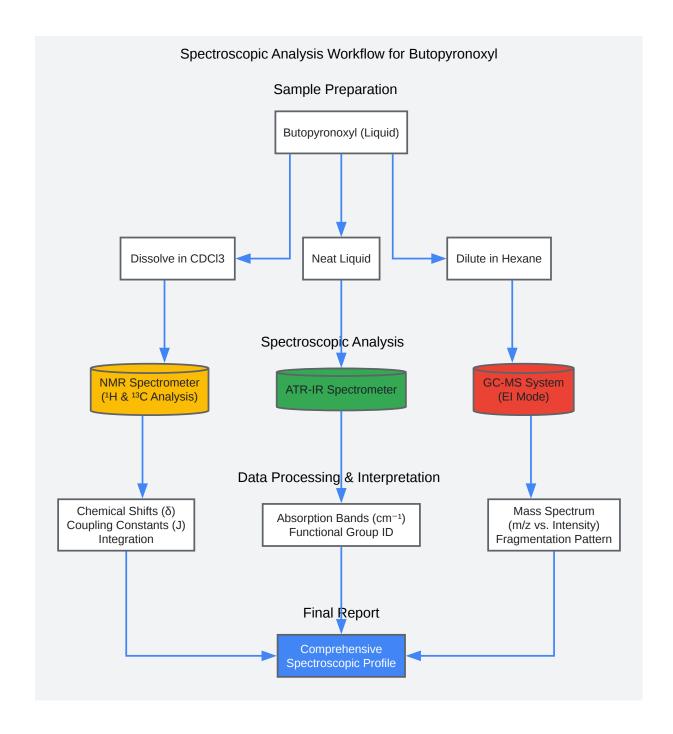


- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualizations

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of **Butopyronoxyl**.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of **Butopyronoxyl**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Butopyronoxyl | C12H18O4 | CID 10760 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data Analysis of Butopyronoxyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165914#butopyronoxyl-spectroscopic-data-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com